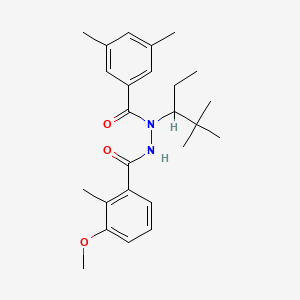![molecular formula C12H19ClN6O B2729976 4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1h-pyrazole-3-carboxamide hydrochloride CAS No. 1431963-40-4](/img/structure/B2729976.png)
4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1h-pyrazole-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the pyrazole core. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, followed by subsequent functional group modifications to introduce the amino, ethyl, and propyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product in its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using appropriate reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Reduction products such as amines or alcohols.
Substitution: Substituted pyrazoles with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to biologically active molecules makes it a useful tool in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with biological targets can be explored for therapeutic purposes, such as anti-inflammatory or anticancer agents.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which 4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit an enzyme involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness: 4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the propyl group and the specific arrangement of amino and ethyl groups contribute to its distinct properties compared to other pyrazole derivatives.
Propiedades
IUPAC Name |
4-amino-1-ethyl-N-(3-pyrazol-1-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O.ClH/c1-2-17-9-10(13)11(16-17)12(19)14-5-3-7-18-8-4-6-15-18;/h4,6,8-9H,2-3,5,7,13H2,1H3,(H,14,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJDLOAFZMGDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCCN2C=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{5-[3-(4-methoxyphenyl)propanoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2729896.png)

![4-[ethyl(phenyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2729899.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl fluoride](/img/structure/B2729900.png)

![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2729903.png)





![4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2729915.png)
